
1-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C11H18N6O2S and its molecular weight is 298.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-1H-pyrazole-4-sulfonamide is a complex organic compound belonging to the class of sulfonamide-containing heterocycles. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound, including a pyrazole ring, a triazole moiety, and a sulfonamide group, suggest diverse therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is C12H18N4O2S, with a molecular weight of approximately 298.37 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
In vitro studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial strains by interfering with essential metabolic pathways. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 31.25 µg/mL |
Escherichia coli | 62.50 µg/mL |
Pseudomonas aeruginosa | 125 µg/mL |
The observed antimicrobial activity is attributed to the sulfonamide group, which is known for its ability to inhibit bacterial folate synthesis.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has shown effectiveness against several cancer cell lines by inducing apoptosis and inhibiting angiogenesis. Notably:
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HT29 (Colon Cancer) | 10.5 | Induction of apoptosis |
MCF7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation |
A549 (Lung Cancer) | 12.0 | Disruption of angiogenic signaling pathways |
The mechanism underlying these effects involves the modulation of key signaling pathways associated with cell survival and proliferation.
Case Studies
Recent research has highlighted the efficacy of this compound in various experimental models:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives similar to the target compound exhibited potent activity against multi-drug resistant strains of bacteria, suggesting potential for therapeutic applications in treating infections caused by resistant pathogens.
- Anticancer Research : In a study focused on cancer cell lines, it was found that treatment with the compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways . The study emphasized the importance of structural modifications in enhancing anticancer activity.
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the triazole ring via Huisgen cycloaddition.
- Alkylation reactions to attach the butyl side chain.
- Final coupling with sulfonamide derivatives.
The mechanism of action involves interactions with specific molecular targets within microbial and cancer cells, leading to disruption of critical biological processes.
属性
IUPAC Name |
1-methyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6O2S/c1-9(2)11(8-17-12-4-5-13-17)15-20(18,19)10-6-14-16(3)7-10/h4-7,9,11,15H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSNJJWHOZDFIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。